Cas no 112661-85-5 (5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid)
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
- 4-oxo-5-(phenylmethoxycarbonylamino)pentanoic acid
- Pentanoic acid,4-oxo-5-[[(phenylmethoxy)carbonyl]amino]-
- 5-Benzyloxycarbonylamino-4-oxo-valeriansaeure
- 5-benzyloxycarbonylamino-4-oxo-valeric acid
- N-CBZ-5-AMINOLEVULINIC ACID
- -(BenzyloxycarbonylaMino)-4-oxopentanoic acid
- 5-(Benzyloxycarbonylamino)-4-oxopentanoic acid
- 5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid
- N-Cbz-5-aminolevulinicacid
- 112661-85-5
- DTXSID30463821
- SCHEMBL15561304
- 5-{[(BENZYLOXY)CARBONYL]AMINO}-4-OXOPENTANOIC ACID
- AKOS015908725
- A18081
- EN300-12577048
- 5-(Cbz-amino)-4-oxopentanoic acid
- GOBFUUKGAGSJCV-UHFFFAOYSA-N
- 5-(benzyloxycarbonyl)-4-oxopentanoic acid
- FT-0604028
- CS-0292000
- DB-060226
-
- MDL: MFCD08274874
- Inchi: 1S/C13H15NO5/c15-11(6-7-12(16)17)8-14-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18)(H,16,17)
- InChI Key: GOBFUUKGAGSJCV-UHFFFAOYSA-N
- SMILES: O(C(NCC(CCC(=O)O)=O)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 265.09500
- Monoisotopic Mass: 265.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 9
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 92.7Ų
Experimental Properties
- PSA: 92.70000
- LogP: 1.73760
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A667324-1g |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 1g |
$628.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-50mg |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 50mg |
¥8715.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-100mg |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 100mg |
¥8537.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-250mg |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 250mg |
¥7646.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-500mg |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 500mg |
¥8658.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-1g |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 1g |
¥10389.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-2.5g |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 2.5g |
¥17643.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-5g |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 5g |
¥26085.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-10g |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 10g |
¥41680.00 | 2024-08-09 | |
| Enamine | EN300-12577048-0.05g |
5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |
112661-85-5 | 0.05g |
$323.0 | 2023-05-25 |
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid Suppliers
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid
5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid: A Comprehensive Overview
5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid, identified by the CAS number 112661-85-5, is a compound of significant interest in the fields of organic chemistry and biochemistry. This molecule, with its unique structure, has garnered attention due to its potential applications in drug delivery systems, enzyme inhibition, and as a building block for more complex biomolecules. Recent advancements in synthetic methodologies and its bioactivity studies have further underscored its importance in contemporary research.
The molecular structure of 5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid is characterized by a pentanoic acid backbone with a substituted amino group at the fifth position. The benzyloxy carbonyl (Cbz) group attached to the amino moiety plays a crucial role in modulating the compound's reactivity and stability. This structure makes it an ideal candidate for exploring various chemical transformations and biological interactions.
Recent studies have highlighted the potential of this compound as a precursor in peptide synthesis. The Cbz group serves as an excellent protecting group for amino functionalities, enabling precise control over peptide assembly. Researchers have demonstrated that this compound can be effectively utilized in solid-phase synthesis, where its stability under harsh conditions is advantageous. Moreover, its ability to form stable amides with carboxylic acids has been leveraged in the construction of bioactive molecules.
In the realm of enzyme inhibition, 5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid has shown promise as a substrate for proteases. Its structural features allow it to mimic natural substrates, making it a valuable tool for studying enzymatic mechanisms. Recent findings indicate that this compound can inhibit specific proteases with high specificity, suggesting its potential as a lead compound for developing therapeutic agents targeting protease-mediated diseases.
The synthesis of this compound has also been optimized in recent years. Traditional methods involving multi-step reactions have been replaced with more efficient protocols, such as one-pot synthesis and microwave-assisted techniques. These advancements have not only improved yield but also reduced reaction times, making the compound more accessible for large-scale applications.
Furthermore, the application of computational chemistry has provided deeper insights into the electronic properties and reactivity of 5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid. Quantum mechanical calculations have revealed that the Cbz group significantly influences the molecule's electronic distribution, enhancing its ability to participate in nucleophilic and electrophilic reactions. This understanding has facilitated the design of novel derivatives with enhanced bioactivity.
In conclusion, 5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to make significant contributions to both academic and industrial sectors.
112661-85-5 (5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid) Related Products
- 1947-00-8(N-Benzyloxycarbonyl-6-aminocaproic acid)
- 23135-50-4(5-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 5105-78-2(N-Benzyloxycarbonyl-γ-aminobutyric Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)